Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiophene intermediates, followed by their coupling with the tetrahydropyrimidine core. Common reagents used in these reactions include ethyl esters, benzyl halides, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)thiophen-2-yl}carbamate
- N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
Uniqueness
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of structural features, including the piperidine, thiophene, and tetrahydropyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H29N3O3S/c1-2-30-23(28)21-19(25-24(29)26-22(21)20-9-6-14-31-20)16-27-12-10-18(11-13-27)15-17-7-4-3-5-8-17/h3-9,14,18,22H,2,10-13,15-16H2,1H3,(H2,25,26,29) |
InChI Key |
HXIQUBYDRKFUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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